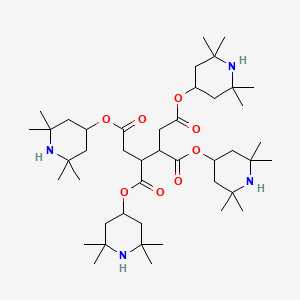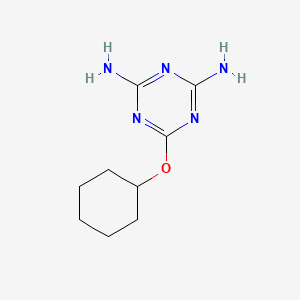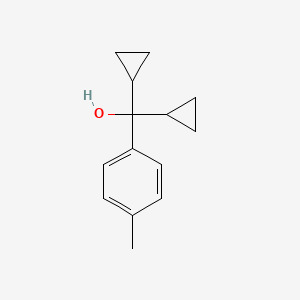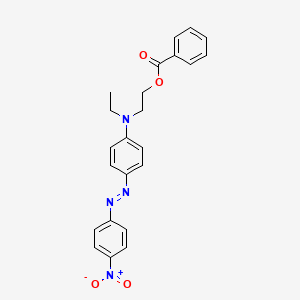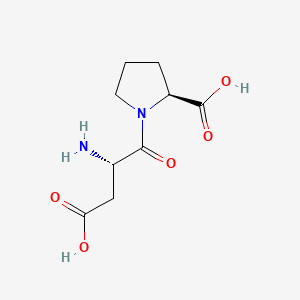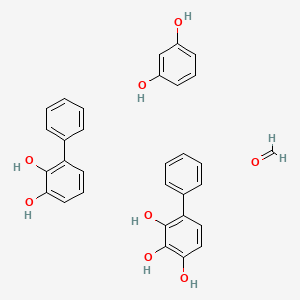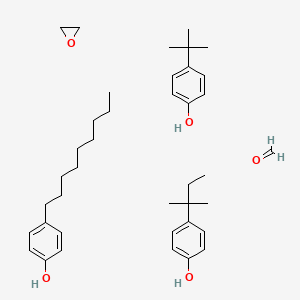
2-(3-chlorophenyl)-1H-imidazole
Overview
Description
2-(3-chlorophenyl)-1H-imidazole is a chemical compound that is part of the imidazole family. Imidazoles are a type of organic compound with a five-membered ring structure consisting of two nitrogen atoms and three carbon atoms . The specific compound 2-(3-chlorophenyl)-1H-imidazole has a chlorophenyl group attached to it, which can potentially influence its chemical properties and reactivity .
Scientific Research Applications
Corrosion Inhibition
2-(3-chlorophenyl)-1H-imidazole and its derivatives have been extensively studied for their corrosion inhibition properties. For instance, Ouakki et al. (2019) explored the inhibition efficiency of imidazole derivatives on mild steel corrosion in sulphuric acid, finding that certain derivatives can significantly increase resistance to corrosion (Ouakki et al., 2019). Similarly, another study focused on the synthesis of new benzimidazole derivatives, demonstrating their potential as corrosion inhibitors in acidic environments (Rouifi et al., 2020).
Crystal Structure and Synthesis
The crystal structure and synthesis of imidazole derivatives are also significant areas of research. Saberi et al. (2009) conducted studies on the synthesis of these compounds using microwave-assisted methods and confirmed their structures through X-ray diffraction (Saberi et al., 2009). Kapoor et al. (2011) detailed the crystal structure of a specific imidazole derivative, highlighting its planar conformation and molecular arrangement in the unit cell (Kapoor et al., 2011).
Antifungal Properties
Imidazole derivatives have been identified for their potential antifungal properties. A study by Walker et al. (1978) described the antifungal effectiveness of a specific imidazole derivative against Candida albicans infections in mice (Walker et al., 1978). Further research in this domain is illustrated by Macías et al. (2018), who investigated the effects of substituents on antifungal activity in imidazole derivatives (Macías et al., 2018).
Computational and Theoretical Studies
Computational and quantum chemical studies play a crucial role in understanding imidazole derivatives. Özdemir et al. (2011) carried out quantum chemical, IR, NMR, and X-ray diffraction studies on a specific imidazole derivative, providing insights into its molecular geometry and vibrational frequencies [(Özdemir et al., 2011)](Özdemir et al., 2011). Additionally, Ouakki et al. (2018) explored the interaction of imidazole rings with metallic atoms through quantum chemical calculations, highlighting their potential in corrosion inhibition (Ouakki et al., 2018).
Antimicrobial Activity
Imidazole derivatives also exhibit antimicrobial properties. Narwal et al. (2012) synthesized novel imidazole derivatives and tested their antimicrobial activities, emphasizing their broad applications in clinical medicine (Narwal et al., 2012). Another study by Antolini et al. (1999) explored the structural features of imidazole analogues responsible for antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) (Antolini et al., 1999).
Safety and Hazards
As per the Safety Data Sheet for (3-Chlorophenyl)ethylamine, this compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-(3-chlorophenyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVLOWGEPXGATB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70311776 | |
| Record name | 2-(3-Chlorophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70311776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-1H-imidazole | |
CAS RN |
27423-81-0 | |
| Record name | 2-(3-Chlorophenyl)-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27423-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 245204 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027423810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC245204 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245204 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3-Chlorophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70311776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



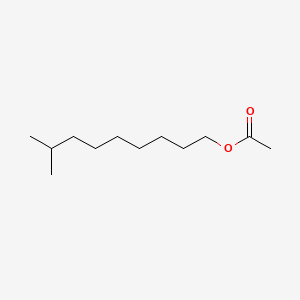
![Butanethioic acid, S-[2-(dimethylamino)ethyl] ester](/img/structure/B1619492.png)

